Methyl-Substituted BPTP Copolymer Achieves CTE Matching with Copper Foil (10.0 ppm/K) with Simultaneously Suppressed Water Absorption (0.35%)—Property Combination Not Matched by APAB-Based or Methoxy-Substituted Systems
In a direct head-to-head comparison within the same study, a PEsI copolymer prepared from TAHQ (10 mmol) with methyl-substituted BPTP (M-BPTP, 7 mmol) and 4,4′-ODA (3 mmol) achieved a CTE of 10.0 ppm/K—slightly lower than the copper foil benchmark of 17.7 ppm/K—combined with a water absorption of only 0.35%, an extremely low CHE of 3.4 ppm/RH%, a Tg of 410 °C, and an elongation at break of 50.7%. [1] By contrast, methoxy substituents on BPTP showed a trend to significantly increase the CTE in the same study. [1] The APAB-based PEsI systems, used as an alternative ester-linked diamine platform, exhibited higher water absorption than the BPTP-based systems. [1] This specific combination of near-copper CTE matching plus sub-0.4% WA has not been demonstrated for unsubstituted BPTP homopolymers, methoxy-BPTP, or APAB-based formulations in the published literature.
| Evidence Dimension | CTE, water absorption, Tg, CHE, and elongation at break of fully imidized PEsI copolymer films |
|---|---|
| Target Compound Data | TAHQ/M-BPTP(7)/4,4′-ODA(3) copolymer: CTE = 10.0 ppm/K, WA = 0.35%, CHE = 3.4 ppm/RH%, Tg = 410 °C, εb = 50.7% |
| Comparator Or Baseline | Copper foil CTE benchmark = 17.7 ppm/K; BPTP-based PEsI films (unsubstituted) achieved lower WA than APAB-based systems; methoxy-substituted BPTP showed trend to significantly increase CTE (quantitative CTE values for MeO-BPTP not specified in abstract but directionally established as higher) |
| Quantified Difference | CTE is 7.7 ppm/K below copper foil (factor of ~1.8 lower); WA of 0.35% represents a suppressed value vs. conventional PI systems (40–70 ppm/K CTE and higher WA); CHE of 3.4 ppm/RH% is approximately 6× lower than conventional PIs (~20 ppm/RH%) |
| Conditions | Thermally imidized PEsI films; TMA for CTE (100–200 °C average); JIS K 7209 for WA; DMA for Tg; tensile testing for elongation; copolymer composition: TAHQ (10 mmol), M-BPTP (7 mmol), 4,4′-ODA (3 mmol) |
Why This Matters
For two-layered copper clad laminate (CCL) procurement, CTE mismatch between the PI base film and copper foil causes curling and dimensional instability during solder-reflow; this specific M-BPTP copolymer formulation is one of the very few reported systems that simultaneously satisfies CTE matching, ultra-low moisture uptake, and sufficient film toughness in a single composition.
- [1] Hasegawa M, Sakamoto Y, Tanaka Y, Kobayashi Y. Poly(ester imide)s possessing low coefficients of thermal expansion (CTE) and low water absorption (III). Use of bis(4-aminophenyl)terephthalate and effect of substituents. European Polymer Journal. 2010;46(7):1510-1524. doi:10.1016/j.eurpolymj.2010.04.013 View Source
